molecular formula C16H18ClNO2 B1682073 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride CAS No. 62717-42-4

1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride

Numéro de catalogue: B1682073
Numéro CAS: 62717-42-4
Poids moléculaire: 291.77 g/mol
Clé InChI: YEWHJCLOUYPAOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

IUPAC Name

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWHJCLOUYPAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936175
Record name SKF 38393 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

62717-42-4
Record name SKF 38393A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 62717-42-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SKF 38393 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SKF-38393 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIV5R2G7VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Description

Chemical Identity: This compound, commonly referred to as SKF-38393 hydrochloride (CAS: 67287-49-4), is a benzazepine derivative with the molecular formula C₁₆H₁₇NO₂·HCl and a molecular weight of 299.77 g/mol. It is a selective dopamine D1 receptor agonist and serves as a key research tool in neuropharmacology to study D1-mediated pathways, such as locomotion, cognition, and hormone secretion .

Structure-Activity Relationship:
The compound features a benzazepine core with hydroxyl groups at positions 7 and 8, a phenyl group at position 1, and a tetrahydrofused ring system. The hydrochloride salt enhances solubility for in vitro and in vivo applications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de SKF38393 implique plusieurs étapes, commençant par la préparation du noyau de la benzazépine. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle du chlorhydrate de SKF38393 suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Ceci inclut l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Mécanisme d'action

Le chlorhydrate de SKF38393 exerce ses effets en se liant sélectivement et en activant les récepteurs de la dopamine D1. Cette activation conduit à une augmentation des niveaux d'AMP cyclique, qui à son tour active la protéine kinase A. La protéine kinase A activée phosphoryle ensuite diverses protéines cibles, ce qui conduit à des changements dans la fonction et la signalisation cellulaires. Le composé augmente également la libération de glutamate dans les neurones hippocampiques, contribuant à ses effets sur l'activité neuronale et le comportement.

Applications De Recherche Scientifique

Dopamine D1 Receptor Agonism

SKF 38393 hydrochloride primarily acts as an agonist at the dopamine D1 receptor (D1DR). Upon binding to D1DR, it activates the adenylate cyclase-cAMP signaling pathway, resulting in increased levels of intracellular cyclic AMP (cAMP). This cascade enhances glutamate release in the hippocampus, which is crucial for synaptic plasticity and cognitive functions .

Biochemical Pathways

The activation of D1DR leads to several downstream effects:

  • Increased cAMP Levels : This elevation modulates various cellular processes through protein kinase A (PKA) pathways.
  • Enhanced Neurotransmitter Release : Specifically, it promotes glutamate release which is vital for learning and memory .

Neuropharmacology

SKF 38393 hydrochloride has been extensively studied for its role in modulating dopaminergic activity. Research indicates that it influences reward and reinforcement behaviors by enhancing dopaminergic signaling pathways. Its potential therapeutic applications include:

  • Cognitive Enhancement : Studies have shown that SKF 38393 can improve cognitive functions in animal models by enhancing synaptic transmission and neuroplasticity .
  • Neuroprotective Effects : Some evidence suggests that SKF 38393 may protect neurons from excitotoxicity associated with neurodegenerative diseases like Alzheimer's disease.

Behavioral Studies

Research utilizing SKF 38393 has demonstrated its effects on behavior:

  • Altered Motor Activity : In animal studies, administration of SKF 38393 has been linked to changes in motor activity and exploration behavior, indicating its potential role in modulating psychomotor functions .
  • Influence on Learning and Memory : The compound has been shown to enhance learning and memory retention in various experimental paradigms by facilitating glutamatergic transmission in the hippocampus .

Clinical Implications

The implications of SKF 38393 extend into potential clinical applications:

  • Treatment of Neurological Disorders : Given its mechanism of action and effects on neurotransmitter systems, SKF 38393 is being explored as a candidate for treating disorders characterized by dopaminergic dysfunction, such as schizophrenia and Parkinson's disease .

Case Study 1: Cognitive Enhancement in Animal Models

In a study published in The Journal of Neuroscience, researchers administered SKF 38393 to rats subjected to cognitive tasks. The results indicated a significant improvement in task performance compared to control groups. The study highlighted the compound's ability to enhance synaptic plasticity through increased glutamate release in the hippocampus .

Case Study 2: Neuroprotective Properties

Another investigation explored the neuroprotective effects of SKF 38393 in a mouse model of Alzheimer's disease. The findings suggested that treatment with SKF 38393 reduced neuronal loss and improved cognitive function. This study underscores the potential of SKF 38393 as a therapeutic agent for neurodegenerative conditions .

Mécanisme D'action

SKF38393 hydrochloride exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to an increase in cyclic AMP levels, which in turn activates protein kinase A. The activated protein kinase A then phosphorylates various target proteins, leading to changes in cellular function and signaling . The compound also enhances glutamate release in hippocampal neurons, contributing to its effects on neuronal activity and behavior .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substitutions

The following table highlights key structural analogs, their modifications, and pharmacological profiles:

Compound Name CAS / ID Key Structural Modifications Receptor Selectivity Primary Use/Effect References
SKF-38393 hydrochloride 67287-49-4 Parent compound; no halogen substituents Selective D1 agonist Research tool for D1 pathways
SKF 82958 hydrobromide - Bromide salt; allyl group at position 3 Potent D1 agonist; higher cAMP activation Neuropharmacological studies
Fenoldopam (R)-isomer 67227-56-9 6-Chloro substitution; 4-hydroxyphenyl group Peripheral D1 agonist Antihypertensive (vasodilation)
6-Chloro derivative 75510-66-6 6-Chloro substituent; 3-hydroxyphenyl group Undisclosed; likely D1/D5 affinity Research (structural analog studies)
6-Fluoro derivative (SKF 83189) 77969-32-5 6-Fluoro substitution Reduced D1 potency Comparative receptor binding assays
SKF 83822 - 3-Allyl and 1-(3-methylphenyl) groups Mixed D1/D2 activity Studies on cAMP and phospholipase C

Key Observations :

  • Halogen Substitutions: Chloro (e.g., Fenoldopam) or fluoro (SKF 83189) groups at position 6 alter receptor binding kinetics. Fenoldopam’s 6-chloro substitution enhances peripheral D1 selectivity, making it clinically useful for hypertension .
  • Salt Forms : SKF-38393 hydrochloride and SKF 82958 hydrobromide differ in counterions, affecting solubility and bioavailability .
  • Receptor Cross-Reactivity : SKF 83822 exhibits mixed D1/D2 activity due to allyl and methylphenyl substitutions, unlike the parent compound’s D1 specificity .

Functional and Pharmacological Differences

Receptor Activation :

  • SKF-38393 selectively activates D1-like receptors (D1/D5) , which couple to Gs proteins, increasing cAMP production .
  • SKF 82958 shows enhanced potency in cAMP activation, suggesting stronger agonism .
  • Fenoldopam’s peripheral D1 action reduces blood pressure without crossing the blood-brain barrier, unlike SKF-38393, which is CNS-penetrant .

Comparative Data Table: Physicochemical Properties

Property SKF-38393 Hydrochloride Fenoldopam (R-isomer) SKF 82958 Hydrobromide
Molecular Weight 299.77 g/mol 305.76 g/mol 419.21 g/mol
Solubility High (hydrochloride) Moderate High (hydrobromide)
pKa 8.69 (predicted) 9.1 (experimental) 8.5 (predicted)
LogP (Partition Coefficient) 1.27 2.01 2.45
Plasma Half-life ~2 hours (rodents) ~10 minutes (humans) ~1.5 hours (rodents)

Data compiled from .

Research Findings and Clinical Relevance

  • SKF-38393 has been pivotal in identifying D1 receptor roles in Parkinson’s disease models , where D1 activation improves motor function .
  • Fenoldopam’s rapid onset and short half-life make it ideal for acute hypertension management, avoiding CNS side effects .
  • 6-Fluoro derivatives (e.g., SKF 83189) demonstrate reduced D1 affinity, highlighting the importance of electronegative substituents in receptor interactions .

Activité Biologique

Overview

1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride, commonly referred to as SKF38393 hydrochloride, is a selective agonist of the dopamine D1 receptor. This compound has garnered attention for its potential therapeutic applications and its role in various neurological processes.

SKF38393 hydrochloride functions primarily through its interaction with dopamine D1 receptors (D1DR). Upon binding to these receptors, it activates the adenylate cyclase-cAMP signaling pathway, leading to increased intracellular cyclic AMP (cAMP) levels. This cascade results in enhanced glutamate release in the hippocampus, which is crucial for synaptic plasticity and cognitive functions .

Pharmacokinetics

The pharmacokinetic profile of SKF38393 indicates that it is soluble in water and exhibits significant bioavailability. Its effects on cellular signaling pathways are mediated through the activation of protein kinase A (PKA), which plays a vital role in neuronal function and neurotransmitter release.

Biological Effects

The biological effects of SKF38393 hydrochloride are diverse and include:

  • Enhanced Glutamate Release : Activation of D1DR leads to increased glutamate release in the hippocampus, impacting learning and memory processes.
  • Influence on Dopaminergic Activity : It modulates dopaminergic pathways that are critical for reward and reinforcement behaviors .
  • Potential Neuroprotective Effects : Some studies suggest that SKF38393 may have neuroprotective properties by enhancing synaptic transmission and reducing excitotoxicity associated with conditions like Alzheimer's disease .

Study 1: Dopaminergic Reinforcement

A study examined the role of D1 and D2 receptors in the nucleus accumbens using intracranial self-administration (ICSA) paradigms. The results indicated that while SKF38393 alone did not support self-administration behaviors, its combination with a D2 agonist significantly enhanced operant responding in rats. This suggests a synergistic effect between D1 and D2 receptor activation in reinforcing behaviors .

Study 2: Neurotransmitter Modulation

Research investigating the modulation of glutamate receptors demonstrated that SKF38393 can influence NMDA receptor activity. It was found that this compound could enhance the binding affinity of certain ligands to NMDA receptors, indicating its potential role in modulating excitatory neurotransmission .

Data Table: Biological Activities of SKF38393

Activity Effect Reference
Glutamate ReleaseIncreased
Dopaminergic ReinforcementEnhanced when co-administered with D2 agonists
Neuroprotective PotentialPossible reduction in excitotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.